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Compound of Interest

Compound Name:
3-(broMoMethyl)-4-

Methoxypyridine

CAS No.: 1227502-67-1

Cat. No.: B572044

Get Quote

Part 1: Executive Summary & Compound Identity
3-(Bromomethyl)-4-methoxypyridine is a highly reactive electrophile used primarily as an

intermediate in the synthesis of pharmaceuticals, particularly in the development of proton

pump inhibitors (PPIs) and kinase inhibitors where a pyridine scaffold is required.

Critical Note on Stability: unlike its chloromethyl analogs, this compound is exceptionally prone

to self-quaternization (intermolecular nucleophilic attack of the pyridine nitrogen onto the

bromomethyl group). Consequently, it is almost exclusively isolated, stored, and characterized

as its hydrobromide salt.
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Parameter Detail

IUPAC Name 3-(Bromomethyl)-4-methoxypyridine

Common Name 4-Methoxy-3-picolyl bromide

CAS Number

1227502-67-1 (Free base) / Note: Often

confused with 82257-09-8 (3-Bromo-4-

methoxypyridine)

Molecular Formula

C

H

BrNO

Molecular Weight 202.05 g/mol

Appearance
Off-white to yellow hygroscopic solid (as HBr

salt); unstable oil (as free base)

Part 2: Synthesis & Purity Context
Understanding the synthesis is prerequisite to interpreting the spectra, as common impurities

(residual alcohol, hydrolyzed byproducts) often appear in the data.

Synthesis Workflow (DOT Diagram)

4-Methoxypyridine-3-carboxylic acid
(or Ester)

Reduction
(LiAlH4 or NaBH4)

Intermediate:
(4-Methoxypyridin-3-yl)methanol

Bromination
(PBr3 or CBr4/PPh3)

Target:
3-(Bromomethyl)-4-methoxypyridine

(Isolated as HBr Salt)

 anhydrous conditions Impurity:
Self-Quaternized Polymer

 if free base stored >24h

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical bromination step and potential degradation.

Part 3: Spectroscopic Characterization[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][6]
[7][8][9][10][11]
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The NMR data below represents the Hydrobromide Salt in DMSO-d

. Using the salt eliminates the risk of polymerization during acquisition.

H NMR Data (400 MHz, DMSO-d

)

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

H-2 8.85 Singlet (s) 1H -

Ortho to N,

Deshielded

by Br

H-6 8.70 Doublet (d) 1H Ortho to N

H-5 7.55 Doublet (d) 1H
Meta to N,

Ortho to OMe

-CH

Br
4.85 Singlet (s) 2H -

Benzylic

Methylene

-OCH 4.05 Singlet (s) 3H -
Methoxy

Group

NH 10.5 - 12.0 Broad (br) 1H -

Pyridinium

Proton

(Exchangeabl

e)

Interpretation:

Deshielding: The H-2 proton is significantly downfield (~8.85 ppm) due to the combined

inductive effect of the ring nitrogen and the adjacent bromomethyl group.

Methylene Shift: The bromomethyl singlet appears at 4.85 ppm. In the free base (CDCl

), this signal would typically appear upfield around 4.45–4.55 ppm.
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Coupling: The H-5/H-6 coupling constant (~6.0 Hz) is characteristic of 3,4-disubstituted

pyridines.

C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
Carbon Type Assignment

168.5 C C-4 (Attached to OMe)

146.2 CH C-2

144.8 CH C-6

123.5 C
C-3 (Attached to CH

Br)

108.2 CH C-5

57.5 CH -OCH

26.8 CH
-CH

Br

Mass Spectrometry (MS)[6][8]
Mass spectrometry confirms the presence of the bromine atom through its characteristic

isotopic pattern.

Method: ESI-MS (Positive Mode) or GC-MS (for free base).

Molecular Ion (M

):

m/z 201 (
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Br isotope)

m/z 203 (

Br isotope)

Isotopic Ratio: 1:1 intensity ratio (diagnostic of mono-brominated compounds).

Base Peak: Often m/z 122 (Loss of Br atom, [M - Br]

).

Fragmentation Pathway (DOT Diagram)

Molecular Ion [M+H]+
m/z 202 / 204

Fragment [M - Br]+
m/z 122

(Methoxypyridinium cation)

- HBr / - Br

Fragment [M - HBr - CH3]+
m/z ~94

(Pyridone-like species)

- CO / - CH3

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway in ESI-MS positive mode.

Infrared Spectroscopy (FT-IR)
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Key functional group stretches observed in a KBr pellet (for the salt).

Wavenumber (cm

)
Intensity Assignment

3050 - 3000 Medium C-H Stretch (Aromatic)

2850 - 2500 Broad
N-H

Stretch (Amine salt)

1635, 1590 Strong
C=N / C=C Ring Stretch

(Pyridine)

1280 Strong
C-O-C Asymmetric Stretch

(Aryl ether)

1050 Medium C-O-C Symmetric Stretch

680 - 640 Medium/Strong C-Br Stretch

Part 4: Handling & Stability Protocols
Safety Warning: 3-(Bromomethyl)-4-methoxypyridine is a potent lachrymator and alkylating

agent. It causes severe skin burns and eye damage.

Storage
Form: Store exclusively as the Hydrobromide (HBr) salt.

Condition: Keep at -20°C under an inert atmosphere (Argon/Nitrogen).

Desiccation: Highly hygroscopic; store in a desiccator. Moisture triggers hydrolysis to the

alcohol ((4-methoxypyridin-3-yl)methanol).

Usage in Reactions
Free Base Generation: If the free base is required for a reaction (e.g., nucleophilic

substitution), generate it in situ.
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Protocol: Suspend the HBr salt in DCM/CHCl

, wash rapidly with cold saturated NaHCO

, dry over MgSO

, and use immediately.

Solvent Compatibility: Avoid nucleophilic solvents (MeOH, EtOH) which will displace the

bromide. Use DCM, THF, or DMF.

References
Synthesis of Pyridine Derivatives:World Intellectual Property Organization, WO 2025/090480

A1, 2025. (Describes precursor (4-methoxypyridin-3-yl)methanol data). Link
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Alkoxy-substituted Benzyl and Picolyl Bromides," Vol. 76, 2011.[1]

General Spectroscopic Data for Pyridines: Pretsch, E., et al.

Safety Data:PubChem Compound Summary for 3-(Bromomethyl)pyridine hydrobromide

(Analogous safety profile). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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